![molecular formula C22H28N4O2 B13847884 N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide CAS No. 326914-09-4](/img/structure/B13847884.png)
N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Diethylamino)ethyl]-2,4-dimethyl-5-[(Z)-(2-oxoindolin-3-ylidene)methyl]-1H-pyrrole-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction between an appropriate diketone and an amine.
Introduction of the Indolinone Moiety: The indolinone moiety is introduced via a Knoevenagel condensation reaction between the pyrrole derivative and an indolinone precursor.
Attachment of the Diethylaminoethyl Side Chain: The diethylaminoethyl side chain is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of Desfluorosunitinib typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents is also crucial in enhancing the efficiency of the synthesis.
化学反应分析
Types of Reactions
Desfluorosunitinib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the diethylaminoethyl side chain or the indolinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require nucleophiles like halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of Desfluorosunitinib.
科学研究应用
Desfluorosunitinib has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studying the reactivity and stability of pyrrole and indolinone derivatives.
Biology: The compound is investigated for its potential as a biochemical probe in cellular studies.
Medicine: Desfluorosunitinib is explored for its potential therapeutic effects, particularly in cancer research, due to its structural similarity to sunitinib.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用机制
The mechanism of action of Desfluorosunitinib involves its interaction with molecular targets such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and proliferation. This makes it a potential candidate for cancer therapy. The molecular pathways involved include the inhibition of vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR).
相似化合物的比较
Similar Compounds
Sunitinib: A well-known tyrosine kinase inhibitor used in cancer therapy.
Sorafenib: Another tyrosine kinase inhibitor with a similar mechanism of action.
Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.
Uniqueness
Desfluorosunitinib is unique due to the absence of a fluorine atom, which differentiates it from sunitinib. This structural difference may influence its pharmacokinetic and pharmacodynamic properties, potentially leading to variations in its therapeutic efficacy and safety profile.
属性
CAS 编号 |
326914-09-4 |
|---|---|
分子式 |
C22H28N4O2 |
分子量 |
380.5 g/mol |
IUPAC 名称 |
N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C22H28N4O2/c1-5-26(6-2)12-11-23-22(28)20-14(3)19(24-15(20)4)13-17-16-9-7-8-10-18(16)25-21(17)27/h7-10,13,24H,5-6,11-12H2,1-4H3,(H,23,28)(H,25,27)/b17-13- |
InChI 键 |
UJGXTMZILSGDLG-LGMDPLHJSA-N |
手性 SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=CC=CC=C3NC2=O)C |
规范 SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


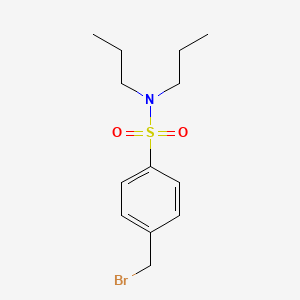


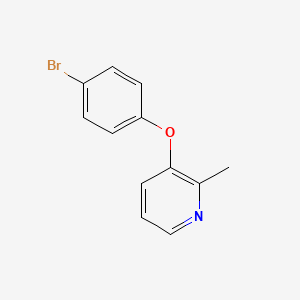

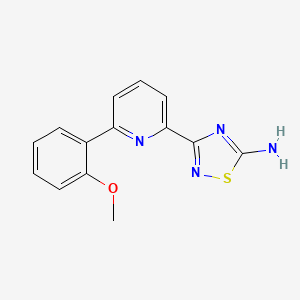
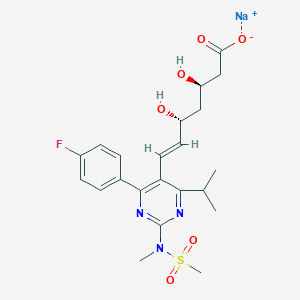
![(S)-1-(5-((2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)sulfonyl)-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2-hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)ethan-1-one](/img/structure/B13847837.png)
![3-N-[(S)-4-Amino-2-hydroxybutyryl]kanamycin B](/img/structure/B13847844.png)
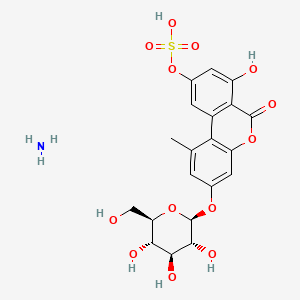
![N-Tosyl-5,6,7,7a-tetrahydro-1H-cyclopenta[d]pyridazine-2(4aH)-carboxamide](/img/structure/B13847854.png)
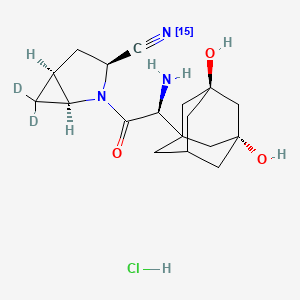
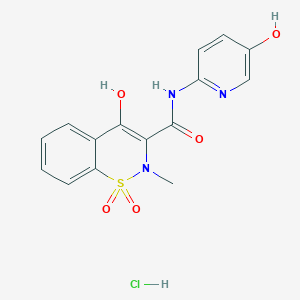
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(Z)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13847866.png)
